![molecular formula C24H32O3Si B12550409 (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid CAS No. 824961-04-8](/img/structure/B12550409.png)
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid is a complex organic compound that features a tert-butyl(diphenyl)silyl group attached to an oct-5-enoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the oct-5-enoic acid backbone, which can be achieved through a series of reactions including hydroboration-oxidation of an alkyne or alkene precursor. The tert-butyl(diphenyl)silyl group is then introduced via a silylation reaction, often using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The double bond in the oct-5-enoic acid backbone can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation reactions.
Alcohols: and from reduction reactions.
Aplicaciones Científicas De Investigación
(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid exerts its effects depends on its specific application. In chemical reactions, the silyl ether group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(diphenyl)silyl chloride: A precursor used in the synthesis of (7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid.
Oct-5-enoic acid: The backbone structure without the silyl ether group.
Silyl ethers: A broader class of compounds with similar protecting group properties.
Uniqueness
This compound is unique due to its specific combination of a silyl ether group and an unsaturated carboxylic acid backbone. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
824961-04-8 |
|---|---|
Fórmula molecular |
C24H32O3Si |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(7S)-7-[tert-butyl(diphenyl)silyl]oxyoct-5-enoic acid |
InChI |
InChI=1S/C24H32O3Si/c1-20(14-8-5-13-19-23(25)26)27-28(24(2,3)4,21-15-9-6-10-16-21)22-17-11-7-12-18-22/h6-12,14-18,20H,5,13,19H2,1-4H3,(H,25,26)/t20-/m0/s1 |
Clave InChI |
AQUZXKNQWNCLQU-FQEVSTJZSA-N |
SMILES isomérico |
C[C@@H](C=CCCCC(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
SMILES canónico |
CC(C=CCCCC(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


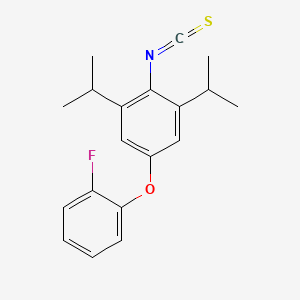
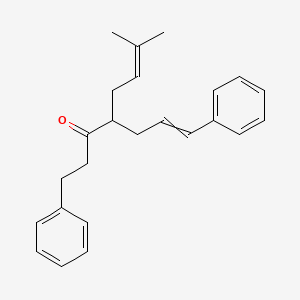
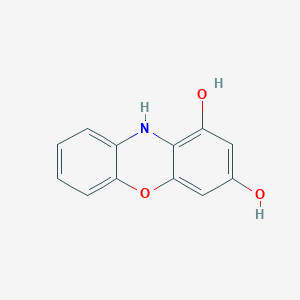
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
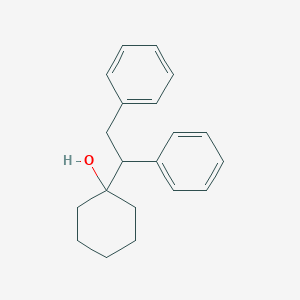
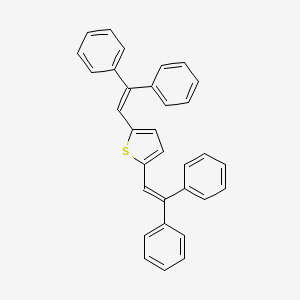



![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
